molecular formula C22H14ClFN2O3 B2399879 3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-68-2

3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2399879
CAS No.: 862977-68-2
M. Wt: 408.81
InChI Key: CQGAPLMHAVCIRJ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H14ClFN2O3 and its molecular weight is 408.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Lavanya, Sribalan, and Padmini (2017) discusses the synthesis of new benzofuran carboxamide derivatives, including compounds similar to 3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide. These compounds were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Activity

Saito et al. (1999) investigated synthetic benzamide derivatives, including structures similar to the compound , for their ability to inhibit histone deacetylase (HDA). One such compound, MS-27-275, exhibited significant antitumor efficacy in various human tumor cell lines, suggesting potential use in cancer treatment (Saito et al., 1999).

Dual Inhibitor Discovery

Cheng, Yun, Ullah, and Yuan (2020) reported on a series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK). These compounds, including structures similar to this compound, showed potent antiproliferative and anti-migration activities in cancer cell lines (Cheng, Yun, Ullah, & Yuan, 2020).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. They found that certain derivatives exhibited considerable protection against excitotoxic neuronal cell damage and showed antioxidant properties, indicating potential therapeutic applications for neurological conditions (Cho et al., 2015).

Properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-17-10-3-1-8-15(17)21(27)26-19-16-9-2-4-11-18(16)29-20(19)22(28)25-14-7-5-6-13(24)12-14/h1-12H,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGAPLMHAVCIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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